molecular formula C22H24N2O5S B3989624 (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

Cat. No.: B3989624
M. Wt: 428.5 g/mol
InChI Key: BSYAOPWQBQADSM-UHFFFAOYSA-N
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Description

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a thiophene ring, and a morpholine moiety

Properties

IUPAC Name

4-hydroxy-2-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5S/c1-28-16-5-2-4-15(14-16)19-18(20(25)17-6-3-13-30-17)21(26)22(27)24(19)8-7-23-9-11-29-12-10-23/h2-6,13-14,19,26H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYAOPWQBQADSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Ring: This step may involve a coupling reaction to attach the thiophene ring to the core structure.

    Addition of the Morpholine Moiety: This can be done through a substitution reaction where the morpholine group is introduced.

    Final Modifications: Hydroxylation and methoxylation reactions are performed to achieve the final structure.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the double bonds or other functional groups.

    Substitution: The thiophene and morpholine rings can undergo substitution reactions to introduce different substituents.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into simpler components.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study various biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

When compared to similar compounds, (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione stands out due to its unique combination of functional groups and structural features Similar compounds might include other pyrrolidine-2,3-dione derivatives or thiophene-containing molecules

Biological Activity

The compound (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrrolidine core with multiple functional groups:

  • Hydroxy group : Imparts hydrophilicity and potential for hydrogen bonding.
  • Thiophene moiety : Known for its role in enhancing biological activity through various mechanisms.
  • Morpholine substituent : Often associated with improved solubility and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The presence of morpholine and thiophene groups may facilitate interactions with various receptors, including those involved in inflammatory and immune responses.
  • Antioxidant Properties : The structural features suggest potential antioxidant activity, which can mitigate oxidative stress in cells.

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) indicate that the compound may exhibit a range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory effects

Case Studies

  • Antimicrobial Activity : A study evaluated the compound against standard strains of bacteria and fungi. Results indicated significant inhibitory effects, particularly against Gram-positive bacteria.
    MicroorganismInhibition Zone (mm)
    Staphylococcus aureus15
    Escherichia coli12
    Candida albicans18
  • Anticancer Potential : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways.
    Cell LineIC50 (µM)
    HeLa (cervical cancer)10
    MCF-7 (breast cancer)8

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds known for their pharmacological effects:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains phenyl and pyridine ringsAnticancer properties
Benzothiazole derivativesSimilar benzothiazole moietyAntimicrobial activity
Thiophene-based compoundsContains thiophene ringsAntioxidant effects

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione?

  • Methodological Answer : The compound is synthesized via multi-step reactions involving condensation, cyclization, and functional group modifications. A typical approach includes:

  • Step 1 : Formation of the pyrrolidine-2,3-dione core through cyclization of substituted amines or hydrazines with diketene derivatives .
  • Step 2 : Introduction of the thiophen-2-yl and 3-methoxyphenyl groups via Knoevenagel condensation under reflux conditions in polar aprotic solvents (e.g., DMF or acetic acid) .
  • Step 3 : Alkylation of the pyrrolidine nitrogen with 2-(morpholin-4-yl)ethyl halides using base catalysts like NaH or K₂CO₃ .
    • Key Considerations : Reaction intermediates require purification via column chromatography or recrystallization to avoid side products like regioisomers or over-alkylated derivatives .

Q. How are reaction conditions optimized for synthesizing this compound?

  • Methodological Answer : Optimization focuses on:

  • Temperature : Reflux (~100–120°C) for condensation steps to enhance reaction rates while minimizing decomposition .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetic acid) stabilize intermediates and improve solubility of aromatic precursors .
  • Catalysts : Sodium acetate or morpholine derivatives are used to deprotonate acidic α-hydrogens in condensation reactions .
    • Analytical Validation : Thin-layer chromatography (TLC) monitors reaction progress, while NMR and mass spectrometry confirm intermediate structures .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Elucidation : ¹H/¹³C NMR identifies substituent positions and stereochemistry (e.g., E/Z configuration of the hydroxy(thiophen-2-yl)methylidene group) .
  • Purity Assessment : High-resolution mass spectrometry (HRMS) and HPLC ensure >95% purity, critical for biological assays .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, particularly for stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility and bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Solubility Variability : Use standardized solvents (e.g., DMSO for in vitro assays) and quantify solubility via UV-Vis spectroscopy .
  • Bioactivity Discrepancies : Validate assays with positive controls (e.g., reference antimicrobials for activity studies) and replicate under identical conditions (pH, temperature) .
    • Case Study : Conflicting antimicrobial activity reports may stem from differences in bacterial strains or compound aggregation; dynamic light scattering (DLS) can detect aggregation .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger) models interactions with enzymes like COX-2 or bacterial dihydrofolate reductase .
  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox activity or binding affinity .
  • MD Simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Q. How does modifying substituents (e.g., thiophene vs. phenyl groups) impact SAR?

  • Methodological Answer :

  • Thiophene vs. Phenyl : Thiophene enhances π-π stacking with aromatic residues in target proteins, while phenyl groups may improve lipophilicity .
  • Morpholinylethyl Chain : The morpholine moiety increases solubility and modulates pharmacokinetics via hydrogen bonding .
    • Experimental Design : Synthesize analogs with systematic substitutions and compare IC₅₀ values in enzyme inhibition assays .

Q. What mechanistic insights explain the compound’s reactivity under acidic vs. basic conditions?

  • Methodological Answer :

  • Acidic Conditions : Protonation of the morpholine nitrogen enhances electrophilicity, facilitating nucleophilic attacks (e.g., hydrolysis of the dione ring) .
  • Basic Conditions : Deprotonation of the hydroxy group triggers keto-enol tautomerism, altering conjugation and reactivity .
    • Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates and identify intermediates .

Q. What challenges arise when scaling up synthesis for preclinical studies?

  • Methodological Answer :

  • Purification Bottlenecks : Replace column chromatography with recrystallization or continuous flow processing .
  • Yield Optimization : Scale-up reactions often suffer from reduced heat transfer; microwave-assisted synthesis improves efficiency .
  • Regioselectivity : Control competing pathways (e.g., N- vs. O-alkylation) using phase-transfer catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
Reactant of Route 2
Reactant of Route 2
(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione

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